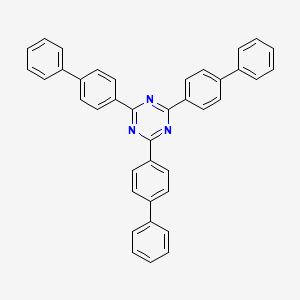

Tris-biphenyl triazine

説明

Significance of Triazine-Based Compounds in Scientific Research

Triazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest from the scientific community. researchgate.netmdpi.com The 1,3,5-triazine (B166579) core, a six-membered aromatic ring with alternating carbon and nitrogen atoms, serves as a fundamental building block for a wide array of chemical materials. mdpi.comresearchgate.net The versatility of the triazine structure is due in part to its straightforward and cost-effective synthesis, often starting from cyanuric chloride. researchgate.net

These compounds are integral to numerous fields, including medicinal chemistry, where they form the core structure of various drugs with a broad spectrum of pharmacological activities. researchgate.netresearchgate.netnih.gov Triazine derivatives have been investigated for their potential as anti-cancer, anti-viral, anti-inflammatory, and antimicrobial agents. researchgate.netmdpi.comnih.gov Beyond pharmaceuticals, triazines have found applications in agriculture as herbicides and in the manufacturing of resins and dyes. researchgate.netwisdomlib.org Their unique chemical properties, stemming from the nitrogen atoms in the ring structure, make them valuable intermediates in organic synthesis. wisdomlib.org

Historical Context of Tris-biphenyl triazine Development and Research Trajectory

This compound, also known by the INCI name this compound and the trade name Tinosorb A2B, represents a notable advancement in the field of organic UV filters. procoal.co.ukwikipedia.org The development of this compound was the result of extensive research aimed at creating stable and effective molecules for broad-spectrum UV absorption. First synthesized and characterized in the early 2000s, its unique structure, featuring a central triazine core with three biphenyl (B1667301) substituents, provides high photostability and the ability to absorb harmful UV radiation.

Its official recognition as a UV filter in cosmetic products came in July 2013, when it was registered in Annex VI of the "Cosmetics Regulation" (EC) No. 1223/2009 of the European Parliament and of the Council. nih.gov This marked a significant milestone, as it was the first new filter to be added to this list since the regulation came into force. nih.gov Since then, its use has been approved in other regions, including Australia and, more recently, South Korea, which authorized its use as a UV filter in sunscreen products in August 2024, with a maximum concentration of 10% and specific regulations for its nanoparticle form. wikipedia.orgpersonalcaremagazine.com

Current Research Landscape and Emerging Scientific Challenges

The current research on this compound is multifaceted, focusing on its performance, safety, and sustainability. sofw.comsofw.com A key area of investigation is its efficacy as a UV filter, particularly in comparison to other available filters like Phenylbenzimidazole Sulfonic Acid (PBSA) and Titanium Dioxide (TiO2). sofw.comsofw.com Studies have shown that this compound is highly effective, offering significant SPF and UVA protection factor (UVA-PF) units per percentage of use, and exhibits excellent photostability. nih.gov

A significant challenge in the field of sun protection is the move away from certain older UV filters due to concerns about their safety for both humans and the environment. sofw.comsofw.com This has spurred research into more modern and efficient alternatives like this compound. sofw.comsofw.com Researchers are also exploring the benefits of using this compound in various formulations, including its potential for blue light protection and water resistance. sofw.com

Another area of active research involves the use of this compound in nanoparticle form. researchgate.netkarger.com Scientists are studying the photorelaxation of this compound from monomers to nanoparticles to better understand its electronic deactivation mechanism. researchgate.net The challenges associated with nanoparticulate UV filters, including their size and potential for skin permeation, are also under investigation. karger.com The environmental fate and potential impact of organic UV filters on ecosystems, such as coral reefs, are growing areas of concern and research. oup.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Chemical Name | 2,4,6-Tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine |

| INCI Name | This compound |

| Trade Name | Tinosorb A2B |

| CAS Number | 31274-51-8 |

| Molecular Formula | C39H27N3 |

| Molar Mass | 537.66 g/mol |

| Appearance | White solid |

| Melting Point | 281.3 °C |

| UV Absorption | Broad-spectrum (UVA2 and UVB) |

Source: wikipedia.orgtga.gov.au

Table 2: Regulatory Status of this compound

| Region/Country | Status | Maximum Concentration |

| European Union | Approved | 10% |

| Australia | Approved | 10% |

| South Korea | Approved | 10% |

| United States | Not Approved | N/A |

Structure

3D Structure

特性

IUPAC Name |

2,4,6-tris(4-phenylphenyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H27N3/c1-4-10-28(11-5-1)31-16-22-34(23-17-31)37-40-38(35-24-18-32(19-25-35)29-12-6-2-7-13-29)42-39(41-37)36-26-20-33(21-27-36)30-14-8-3-9-15-30/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENPSTJGQOQKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185197 | |

| Record name | Tris-biphenyl triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31274-51-8 | |

| Record name | 2,4,6-Tribiphenyl-4-yl-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31274-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris-biphenyl triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031274518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris-biphenyl triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris([1,1'-biphenyl]-4-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS-BIPHENYL TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQK9A410YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis Pathways

Nucleophilic Aromatic Substitution Approaches

The most prevalent and industrially significant route for synthesizing Tris-biphenyl triazine is through nucleophilic aromatic substitution (SNAr) reactions. smolecule.com This method is valued for its reliability and scalability. smolecule.com The fundamental process involves the stepwise replacement of chlorine atoms on a triazine precursor with biphenyl (B1667301) nucleophiles. smolecule.com

Reaction Mechanisms and Kinetic Considerations

The synthesis typically starts with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the electrophilic core. smolecule.com The three chlorine atoms on the triazine ring are highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the nitrogen atoms in the ring. The reaction proceeds through a sequential substitution mechanism where each chlorine atom is replaced by a biphenyl-containing nucleophile. smolecule.com

A critical aspect of this synthesis is the temperature-dependent reactivity of the chlorine atoms. The substitution of each chlorine atom requires progressively harsher conditions, a kinetic consideration that allows for controlled synthesis. researchgate.netarkat-usa.org

The first substitution can often be achieved at low temperatures, around 0 °C. researchgate.netarkat-usa.org

The second substitution typically requires elevated temperatures, near room temperature or slightly above (e.g., ~40 °C). researchgate.net

The final, third substitution necessitates significantly higher temperatures, often above 80 °C or even 120 °C, to overcome the reduced reactivity of the dichlorinated triazine intermediate. smolecule.comresearchgate.net

This stepwise reactivity is crucial for selectively producing tris-substituted triazines rather than a mixture of mono-, di-, and tri-substituted products. google.com

Precursor Design and Reactant Selection

The selection of appropriate precursors is fundamental to a successful synthesis. The two primary components are the triazine core and the biphenyl nucleophile.

Triazine Precursor : Cyanuric chloride is the most common starting material due to its commercial availability and the high reactivity of its chlorine atoms, which serve as excellent leaving groups. smolecule.commdpi.com

Biphenyl Reactant : The nucleophilic component is typically a biphenyl derivative. smolecule.com Grignard reagents, such as those prepared from brominated biphenyl derivatives and magnesium metal, can be used. smolecule.com Another approach involves using biphenyl derivatives like 4-phenylphenol in the presence of a base. smolecule.com The choice of substituents on the biphenyl rings can be varied to fine-tune the properties of the final this compound molecule for specific applications. smolecule.com

Table 1: Key Reactants in this compound Synthesis

| Reactant Role | Chemical Name | Formula | Key Function |

| Triazine Core | Cyanuric chloride | C₃Cl₃N₃ | Provides the central electrophilic 1,3,5-triazine (B166579) ring. |

| Biphenyl Nucleophile | 4-Biphenyl Grignard Reagent | C₁₂H₉MgBr | Acts as the nucleophile to displace chlorine atoms on the triazine ring. |

| Biphenyl Nucleophile | 4-Phenylphenol | C₁₂H₁₀O | Serves as an alternative nucleophilic component, reacting in the presence of a base. |

Catalysis in Synthesis

While the nucleophilic substitution can proceed without a catalyst, catalysts are often employed to enhance reaction rates and improve selectivity.

Lewis Acids : In related Friedel-Crafts type reactions for aryl-triazine synthesis, Lewis acids such as aluminum chloride are commonly used. google.comgoogle.com They function by activating the triazine ring, making it more electrophilic and susceptible to attack by the aromatic nucleophile. The amount of Lewis acid can range from 0.2 to 1.5 equivalents per equivalent of the s-triazine. google.com

Bases : When using precursors like 4-phenylphenol, a base is required to deprotonate the hydroxyl group, forming a more potent phenoxide nucleophile. smolecule.com Bases like sodium hydroxide, sodium bicarbonate, and potassium carbonate are used to facilitate the reaction and to neutralize the HCl byproduct formed during the substitution. mdpi.comgoogle.com

Phase-Transfer Catalysts : In two-phase systems (e.g., water/xylene), quaternary ammonium salts can be used as phase-transfer catalysts to shuttle the nucleophile from the aqueous phase to the organic phase where the triazine reactant is located. google.com

Condensation and Cyclization Reactions

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity is paramount in the synthesis of this compound. This requires careful optimization of several reaction parameters. Under optimized conditions, yields can range from 88% to 95%. smolecule.com

Temperature Control : As discussed, stepwise increases in temperature are the most critical factor for ensuring complete tri-substitution while minimizing the formation of incompletely reacted intermediates. researchgate.netarkat-usa.org A typical temperature range for the final substitution step is between 80°C and 120°C. smolecule.com

Stoichiometry : The molar ratio of the biphenyl nucleophile to cyanuric chloride must be carefully controlled. A stoichiometric excess of the biphenyl derivative is often used to ensure all three chlorine atoms are substituted.

Microwave Irradiation : Modern synthetic methods may employ microwave irradiation as an energy source. This technique can significantly reduce reaction times and improve yields by providing efficient and uniform heating. mdpi.comchim.it

Table 2: Influence of Reaction Conditions on Synthesis Outcome

| Parameter | Condition | Effect on Yield and Selectivity |

| Temperature | Stepwise increase (0°C to >100°C) | Crucial for sequential substitution, ensuring high selectivity for the tri-substituted product. researchgate.netarkat-usa.org |

| Reactant Ratio | ≥ 3 equivalents of biphenyl nucleophile | Drives the reaction to completion, maximizing the yield of this compound. smolecule.com |

| Catalyst | Lewis acids / Bases | Increases reaction rate and efficiency. google.comgoogle.com |

| Heating Method | Conventional vs. Microwave | Microwave irradiation can lead to shorter reaction times and potentially higher yields. mdpi.comchim.it |

Solvent Effects on Reaction Outcomes

Solvent Polarity : The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates formed during the nucleophilic aromatic substitution.

Common Solvents : A range of solvents can be employed, with the choice often depending on the specific nucleophile and reaction conditions. Common options include:

Ethers : Tetrahydrofuran (THF) and dioxane are frequently used, particularly for Grignard reactions. smolecule.com

Alcohols : Ethanol (B145695) can be used as a solvent, especially in reactions involving phenoxides. smolecule.com

Aprotic Solvents : Acetonitrile and dichloromethane are also utilized in various synthetic protocols for substituted triazines. mdpi.commdpi.com

Aromatic Hydrocarbons : Solvents like xylene or chlorobenzene may be used, particularly in higher temperature reactions. google.com

The selection of the solvent system is critical for optimizing the reaction efficiency and ensuring the purity of the final product. smolecule.com

Advanced Synthetic Techniques

The synthesis of this compound, a molecule with C3 symmetry, relies on advanced organic chemistry techniques to construct the central 1,3,5-triazine core and attach the three biphenyl substituents. Key industrial methods prioritize efficiency, yield, and purity, often involving high-temperature conditions.

High-Temperature Reaction Protocols

High-temperature reaction protocols are essential for driving the complete substitution of precursors to form the sterically hindered and highly stable this compound molecule. Two primary high-temperature strategies are the cyclotrimerization of nitriles and the nucleophilic aromatic substitution on a triazine core.

Cyclotrimerization of Biphenyl-4-carbonitrile: This method involves the acid-catalyzed trimerization of three biphenyl-4-carbonitrile molecules to form the 1,3,5-triazine ring directly. The reaction requires harsh conditions, including high temperatures and the presence of a strong Lewis acid like aluminum chloride, to proceed effectively wikipedia.org.

Nucleophilic Aromatic Substitution: The most common industrial route involves the sequential substitution of the chlorine atoms on cyanuric chloride with a biphenyl nucleophile wikipedia.orgresearchgate.net. Due to decreasing reactivity of the triazine ring after each substitution, elevated temperatures are required to achieve the fully trisubstituted product researchgate.net. The final substitution step, in particular, often necessitates temperatures exceeding 120°C to overcome the steric hindrance and reduced electrophilicity of the dichlorotriazine intermediate researchgate.net. Another advanced approach involves a Suzuki coupling reaction, where a pre-formed 2,4,6-tris(bromophenyl)-1,3,5-triazine intermediate is reacted with a boronic acid in the presence of a palladium catalyst at high temperatures wikipedia.org.

Control of reaction temperature is critical in these syntheses. Insufficient heat can lead to incomplete reaction and a mixture of mono-, di-, and trisubstituted products, while excessive temperatures can cause decomposition and unwanted side reactions, complicating purification google.com.

Table 1: Representative High-Temperature Synthetic Protocols for Triazines

| Method | Reactants | Catalyst / Conditions | Temperature (°C) | Key Features |

|---|---|---|---|---|

| Nucleophilic Substitution | Cyanuric chloride, Biphenyl | Aluminum chloride (Lewis acid) | >120 | Stepwise substitution requires increasing temperature for each step researchgate.net. |

| Cyclotrimerization | Biphenyl-4-carbonitrile | Aluminum chloride (Lewis acid) | High Temperature | Direct formation of the trisubstituted triazine ring from nitrile precursors wikipedia.org. |

Post-Synthetic Purification and Isolation Strategies

Achieving the high purity (typically >98%) required for its applications necessitates robust post-synthetic purification and isolation strategies. The crude product from synthesis contains unreacted starting materials, partially substituted intermediates, and byproducts, which must be removed.

Chromatographic Separation Techniques

Chromatography is a powerful tool for purifying this compound, particularly at the laboratory and analytical scale.

Column Chromatography: This is a standard method for purifying the crude product. A silica gel stationary phase is typically used with a non-polar mobile phase system, such as a mixture of hexane and ethyl acetate or hexane and dichloromethane, to separate the desired non-polar product from more polar impurities smolecule.comnih.gov. Progress is monitored by thin-layer chromatography (TLC) smolecule.com.

High-Performance Liquid Chromatography (HPLC): HPLC, and particularly Ultra-High-Performance Liquid Chromatography (UHPLC), serves as the definitive method for assessing purity and can also be used for preparative purification to obtain highly pure analytical standards smolecule.comuniba.sk. Reversed-phase columns, such as C18 or phenyl-based stationary phases, are commonly employed mdpi.com. The mobile phase often consists of a mixture of water with organic solvents like methanol or acetonitrile mdpi.com. Detection is typically performed using a UV detector at a wavelength where the compound strongly absorbs, such as 314 nm smolecule.com.

Table 2: Common Chromatographic Purification and Analysis Methods for Triazine Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Purpose |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel | Hexane / Ethyl Acetate; Hexane / Dichloromethane | TLC Visualization | Preparative purification of crude product smolecule.comnih.gov. |

| Analytical HPLC/UHPLC | C18 or Phenyl Reversed-Phase | Acetonitrile / Water or Methanol / Water | UV (e.g., 314 nm) | Final purity assessment (>98%) smolecule.commdpi.comtcichemicals.com. |

Recrystallization and Crystallization Engineering

Recrystallization is the most common and economically viable method for the large-scale purification of this compound smolecule.com. The principle of this technique is based on the differential solubility of the compound and its impurities in a specific solvent at different temperatures. The crude solid is dissolved in a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent.

The choice of solvent is critical. Suitable solvents for this compound include ethanol, n-butanol, and toluene smolecule.com. The solvent selection can influence the final crystal form (polymorphism), which is a key aspect of crystallization engineering mdpi.comresearchgate.net. Different polymorphs can have different physical properties. For purification, the goal is to select a solvent system that provides high recovery of a stable, easily filterable crystalline solid with high purity.

Crystallization engineering also extends to controlling the crystallization process to prevent the formation of unwanted crystal structures or to inhibit crystallization in final product formulations, although the primary use in the context of synthesis is purification mdpi.comresearchgate.net.

Table 3: Reported Recrystallization Solvents for this compound and Related Compounds

| Solvent(s) | Temperature Profile | Outcome |

|---|---|---|

| Toluene | Dissolve in hot, cool slowly | Yields highly pure crystals smolecule.com. |

| Ethanol | Dissolve in hot, cool slowly | Effective for purification smolecule.com. |

| n-Butanol | Dissolve in hot, cool slowly | Effective for purification smolecule.com. |

Preparation of Dispersions and Nanomaterials

Due to its very low solubility in water and limited solubility in cosmetic oils, this compound is formulated as an aqueous dispersion of nanoparticles for many of its applications nih.govresearchgate.net. This approach enhances its utility by creating a stable, high-concentration product that can be easily incorporated into larger systems.

The primary method for producing these nanoparticles is through a top-down mechanical process known as ball milling or bead milling researchgate.netjst.go.jp. In this process, the solid this compound powder is placed in a chamber with milling media (small, hard beads, often made of ceramic). The chamber is agitated at high speed, causing the beads to collide with the powder particles, breaking them down into the nanometer size range jst.go.jpunderstandingnano.com.

The milling is performed in an aqueous medium containing stabilizers, such as surfactants and polymers. These additives are crucial as they adsorb onto the surface of the newly formed nanoparticles, preventing them from re-agglomerating due to strong attractive forces researchgate.net. The result is a stable, milky-white aqueous dispersion of this compound nanoparticles nih.gov.

Table 4: Typical Components of a Commercial this compound Nano-Dispersion

| Component Type | Example Compound | Function in Dispersion |

|---|---|---|

| Active Ingredient | This compound | The core functional component. |

| Dispersion Medium | Water (Aqua) | The liquid base of the dispersion. |

| Surfactant / Dispersant | Decyl Glucoside | Stabilizes nanoparticles by preventing agglomeration. |

| Thickener / Stabilizer | Xanthan Gum | Increases viscosity to prevent settling and improve stability. |

| Co-solvent / Humectant | Butylene Glycol | Improves processing and freeze-thaw stability. |

Wet-Milling Processes for Nanoparticle Formation

Wet-milling is a top-down mechanical process used to reduce the particle size of a solid material suspended in a liquid phase. csmres.co.uknih.gov This technique is highly effective for producing nanocrystals and is scalable for industrial production. csmres.co.uknih.gov For this compound, the process involves milling the coarse powder of the compound in an aqueous medium containing stabilizers until a desired particle size distribution is achieved. researchgate.netnih.gov

The most common apparatus for this process is a media mill, often a ball mill, which utilizes milling beads (e.g., zirconia) as the grinding media. researchgate.netnih.gov The key process parameters that influence the final nanoparticle characteristics include:

Milling Media: The size, density, and concentration of the milling beads are critical. Smaller beads generally lead to finer nanoparticles due to an increased number of contact points and higher collision frequency. csmres.co.uk

Agitator Speed: Higher speeds increase the kinetic energy of the milling beads, leading to more effective particle size reduction.

Temperature: The process generates heat, which must be controlled to prevent any degradation of the compound or stabilizers.

Slurry Concentration: The concentration of this compound in the aqueous phase affects the milling efficiency.

Stabilizer Concentration: The type and amount of stabilizer are crucial for preventing particle aggregation during and after milling. csmres.co.uk

Research has shown that preparing nano-particulate aqueous dispersions of this compound can be achieved with wet-milling procedures, resulting in median particle diameters in the range of 100 to 160 nm. researchgate.net The commercial UV filter, marketed as Tinosorb A2B, is a microfine aqueous dispersion of this compound nanoparticles. basf.comsempreviva-cosmetics.com

| Parameter | Description | Impact on Nanoparticle Formation |

|---|---|---|

| Milling Media (Beads) | Material (e.g., Zirconia), size, and density of the grinding media. | Smaller, denser beads increase milling efficiency and result in smaller particle sizes. csmres.co.uk |

| Agitator Speed | The rotational speed of the mill's agitator. | Higher speeds impart more energy, leading to faster and finer grinding. |

| Temperature | The temperature of the slurry during milling. | Must be controlled to avoid compound degradation and maintain stabilizer integrity. |

| Formulation | Concentration of this compound and the selection and concentration of stabilizers. | Optimized concentrations are necessary for efficient milling and to prevent agglomeration. csmres.co.uk |

Stabilization Mechanisms of Aqueous Dispersions

The long-term stability of the this compound nanoparticle dispersion is critical for its commercial application. smolecule.com Due to their high surface area and hydrophobic nature, these nanoparticles have a strong tendency to agglomerate to reduce their surface energy. To counteract this, a combination of stabilization mechanisms is employed, primarily involving steric and electrostatic repulsion, supplemented by viscosity modification of the continuous phase.

The commercial formulation of this compound (Tinosorb A2B) provides insight into the stabilization strategy. Its components include Decyl Glucoside, Disodium Phosphate, Butylene Glycol, and Xanthan Gum in an aqueous base. basf.comsempreviva-cosmetics.comulprospector.com

Steric Stabilization: This is typically achieved by adsorbing polymers or non-ionic surfactants onto the nanoparticle surface. In the case of this compound dispersions, Decyl Glucoside, an alkylpolyglucoside, acts as a non-ionic surfactant. basf.comsempreviva-cosmetics.com It adsorbs onto the hydrophobic surface of the this compound particles, presenting its hydrophilic carbohydrate portion to the aqueous phase. This creates a hydrated layer that sterically hinders the close approach of other particles, preventing aggregation.

Electrostatic Stabilization: While less dominant in this system due to the non-ionic primary stabilizer, electrostatic forces can contribute. Disodium Phosphate is an electrolyte that can influence the surface charge (zeta potential) of the particles and the ionic strength of the medium. basf.comsempreviva-cosmetics.com A sufficient surface charge can create repulsive forces between particles, further enhancing stability.

Viscosity Modification: Xanthan Gum is a polysaccharide that functions as a thickening agent, increasing the viscosity of the aqueous continuous phase. basf.comsempreviva-cosmetics.com According to Stokes' law, increasing the viscosity of the medium slows down the sedimentation of particles, thereby improving the kinetic stability of the dispersion.

Molecular Aggregation: In addition to external stabilizers, the this compound molecules themselves exhibit a tendency to form stable, energetically favorable π-stacked aggregates in aqueous environments. nih.govresearchgate.net This self-aggregation behavior is a key factor in the formation of the primary nanoparticles and influences the final spectroscopic properties of the dispersion. smolecule.comnih.gov

The combination of these mechanisms ensures that the this compound nanoparticles remain well-dispersed in the aqueous phase, providing a stable and effective product for use in cosmetic formulations. basf.com

| Compound Name | Role in Dispersion | Stabilization Mechanism |

|---|---|---|

| Decyl Glucoside | Non-ionic surfactant / Steric stabilizer | Adsorbs to the nanoparticle surface, creating a protective hydrophilic layer that prevents agglomeration. basf.comsempreviva-cosmetics.com |

| Disodium Phosphate | Buffering agent / Electrolyte | Contributes to electrostatic stabilization by influencing surface charge and ionic strength. basf.comsempreviva-cosmetics.com |

| Xanthan Gum | Thickener / Rheology modifier | Increases the viscosity of the aqueous phase, slowing particle movement and preventing sedimentation. basf.comsempreviva-cosmetics.com |

| Butylene Glycol | Solvent / Humectant | Aids in the dispersion process and helps maintain the hydration of stabilizer layers. basf.comsempreviva-cosmetics.com |

Molecular Architecture and Theoretical Investigations

Structural Characterization and Elucidation

The definitive identification and structural confirmation of Tris-biphenyl triazine rely on a combination of spectroscopic methods and crystallographic analysis. These techniques provide a comprehensive understanding of its molecular connectivity and three-dimensional arrangement in the solid state.

Spectroscopic Analysis

Spectroscopic analysis is fundamental to confirming the molecular structure of this compound. Key techniques include Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to the molecule's symmetrical nature, its ¹H and ¹³C NMR spectra are expected to show a distinct set of signals corresponding to the protons and carbons of the biphenyl (B1667301) substituents and the triazine core. However, the characterization of triazine derivatives by NMR can be challenging due to their low solubility in common deuterated solvents. This issue is often attributed to strong intermolecular π-stacking interactions between the aromatic moieties. tdx.cat To overcome this, spectra may be acquired at elevated temperatures or with the use of co-solvents like trifluoroacetic acid (TFA) to disrupt aggregation and improve solubility. tdx.cat The ¹H NMR spectrum would feature multiplets in the aromatic region (typically 7.0-9.0 ppm), while the ¹³C NMR spectrum would show characteristic signals for the triazine ring carbons at the low-field end (around 170 ppm) and a series of signals for the distinct carbons of the biphenyl units. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum of this compound is characterized by absorption bands that confirm the presence of its key functional groups. The triazine ring exhibits several characteristic vibrations, including C=N stretching and ring deformation modes in the 1510–1550 cm⁻¹ region, C−N stretching vibrations between 1350–1450 cm⁻¹, and an out-of-plane ring deformation band around 800–900 cm⁻¹. researchgate.net Additional bands corresponding to the C-H and C=C vibrations of the biphenyl aromatic rings would also be prominent.

Ultraviolet-Visible (UV-Vis) Spectroscopy : this compound is a strong ultraviolet absorber, a property directly linked to its electronic structure. In solution, it exhibits a strong, broad absorption band covering the UVB and UVA2 regions. wikipedia.org A study reported an absorption maximum (λmax) at approximately 310 nm with a high molar absorptivity of 57,000 L mol⁻¹ cm⁻¹. The absorption spectrum is sensitive to the solvent environment. nih.gov When prepared as an aqueous dispersion of nanoparticles, the UV spectrum shows a slight hypsochromic (blue) shift of the main absorption band, accompanied by the appearance of a shoulder at longer wavelengths. nih.gov This spectral change is attributed to the formation of molecular aggregates in the dispersed state. nih.gov

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and information on intermolecular packing. While this technique is crucial for validating the spatial arrangement of the triazine core and the orientation of the biphenyl substituents, a published single-crystal structure for 2,4,6-tris([1,1'-biphenyl]-4-yl)-1,3,5-triazine was not identified in a review of the pertinent scientific literature. However, computational studies based on Density Functional Theory (DFT) predict a largely planar triazine core, with the biphenyl groups twisted out of the plane of the central ring to minimize steric hindrance. This twisted, propeller-like conformation is a common feature in 2,4,6-triaryl-1,3,5-triazines.

Electronic Structure and Quantum Chemical Studies

Quantum chemical calculations have become indispensable tools for understanding the relationship between the molecular structure of this compound and its electronic properties. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) provide deep insights into its ground and excited states.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are widely employed to predict the ground-state properties of molecules like this compound. These studies typically focus on determining the most stable molecular geometry and understanding intermolecular interactions.

Optimized Geometry : Using functionals such as PBE0-D3, DFT calculations have been used to determine the optimized, lowest-energy structure of the this compound monomer. researchgate.net These calculations confirm the C₃ symmetric, propeller-like structure.

Intermolecular Aggregation : DFT studies have been crucial in explaining the spectroscopic observations of this compound in aqueous dispersions. Calculations have shown that this compound molecules can form stable, energetically favorable π-stacked aggregates. nih.govresearchgate.net The formation of these aggregates, where the aromatic systems of adjacent molecules interact, is responsible for the observed changes in the UV-Vis absorption spectrum compared to the isolated molecule in an organic solvent. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Analysis

TD-DFT is a powerful computational method used to investigate the electronic excited states of molecules and predict their UV-Vis absorption spectra. For this compound, TD-DFT calculations have successfully corroborated experimental findings and provided a deeper understanding of its photophysical behavior.

Prediction of UV-Vis Spectra : TD-DFT calculations accurately predict the UV-Vis absorption spectra of isolated this compound molecules in various solvents, such as ethanol (B145695) and dioxane, showing good agreement with experimental data. nih.gov Furthermore, these calculations have been used to model the spectra of molecular aggregates (dimers, trimers, etc.). The results show that π-stacking leads to the emergence of new electronic transitions, which explains the shoulder peak observed experimentally in aqueous dispersions. researchgate.net

Photochemical Deactivation : The remarkable photostability of this compound has been investigated using TD-DFT. These studies explore the deactivation pathways of the electronically excited molecule, providing insights into how it efficiently dissipates absorbed UV energy without undergoing chemical degradation. nih.gov

The table below presents the calculated absorption maxima (λmax) and oscillator strengths (f) for the main electronic transitions of this compound as a monomer in different media and as aggregates in water, based on TD-DFT calculations.

| System | Medium | Calculated λmax (nm) | Oscillator Strength (f) | Transition |

|---|---|---|---|---|

| Monomer | Gas Phase | 316 | 1.2683 | S₀ → S₂ |

| Monomer | Dioxane | 320 | 1.2390 | S₀ → S₂ |

| Monomer | Ethanol | 323 | 1.2450 | S₀ → S₂ |

| Monomer | Water | 326 | 1.2290 | S₀ → S₂ |

| Dimer Aggregate | Water | 324 | 0.4358 | S₀ → S₄ |

| Trimer Aggregate | Water | 321 | 0.2446 | S₀ → S₆ |

Data adapted from Naumov, S., Herzog, B., & Abel, B. (2023). Spectra and photorelaxation of tris-biphenyl-triazine-type UV absorbers: from monomers to nanoparticles. Photochemical & Photobiological Sciences. researchgate.net

Molecular Orbital Theory and Electron Delocalization

Molecular Orbital (MO) theory helps to explain the electronic properties of this compound by describing the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Extended π-System : The structure of this compound, featuring a central electron-deficient 1,3,5-triazine (B166579) ring connected to three electron-rich biphenyl groups, creates an extensive π-conjugated system. This delocalization of electrons across the molecule is the primary reason for its strong absorption of UV radiation.

Conformational Dynamics and Energy Landscape

The three-dimensional arrangement of the biphenyl groups relative to the central triazine core in this compound is not static. The molecule possesses considerable conformational flexibility, which influences its interactions and behavior in different environments.

Computational methods, particularly Density Functional Theory (DFT), have been employed to model the molecular geometry of this compound. nih.gov These calculations help in determining the most stable conformations of the molecule. The planar triazine core, conjugated with the three biphenyl groups, creates an extended π-system that is fundamental to its UV absorption properties.

The flexibility of the molecule arises from the rotation around the single bonds connecting the triazine ring to the biphenyl units and the single bond connecting the two phenyl rings within each biphenyl substituent. The conformational landscape is therefore complex, with various possible orientations of the phenyl rings. Theoretical models can predict the energy barriers between different conformations and identify the most energetically favorable arrangements.

In condensed phases, this compound molecules are subject to intermolecular interactions, which can lead to aggregation. Theoretical studies have shown that these molecules can form stable, energetically favorable π-stacked aggregates. nih.gov This aggregation is a significant phenomenon, particularly in aqueous dispersions where the molecule is insoluble.

The formation of these aggregates is driven by non-covalent interactions, such as van der Waals forces and π-π stacking between the aromatic rings of adjacent molecules. The specific geometry of these aggregates influences the material's bulk properties and its spectroscopic behavior. DFT calculations have been utilized to model dimeric and larger aggregates of this compound to understand the energetic favorability and structural characteristics of these assemblies. nih.gov The aggregation of these molecules is a key factor in the formulation of nanoparticles for use in applications such as sunscreens. nih.gov

Computational Predictions of Spectroscopic Behavior

Computational models are instrumental in predicting and interpreting the UV-Vis absorption spectra of this compound. These predictions can be compared with experimental data to validate the theoretical models and to gain a deeper understanding of the electronic transitions responsible for UV absorption.

Time-dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating the UV-Vis spectra of molecules like this compound. nih.gov Theoretical calculations have been performed to predict the absorption spectra in the gas phase as well as in different solvents, such as ethanol, dioxane, and water. nih.gov

These simulations can accurately reproduce the main features of the experimental spectra. For isolated molecules in organic solvents, the calculated UV-Vis spectra show good agreement with the experimentally observed ones. nih.gov The simulations also help to elucidate the nature of the electronic transitions that give rise to the absorption bands.

The following interactive table displays the calculated maximum absorption wavelengths (λmax) for the this compound monomer in various media, as determined by TD-DFT calculations. nih.gov

| Medium | Calculated λmax (nm) |

| Gas phase | 312, 316 |

| Dioxane | 314, 316, 320 |

| Ethanol | 315, 322, 323 |

| Water | 324, 326 |

This table is based on data from theoretical simulations and illustrates the influence of the surrounding medium on the predicted spectroscopic properties of the this compound monomer.

The solvent environment can influence the energy of the electronic transitions, leading to shifts in the absorption maxima. A shift to shorter wavelengths is known as a hypsochromic or blue shift, while a shift to longer wavelengths is a bathochromic or red shift.

Theoretical calculations have been used to analyze these solvatochromic shifts for this compound. For instance, the UV spectrum of an aqueous dispersion of this compound nanoparticles exhibits a slight hypsochromic shift of the main absorption band, accompanied by a shoulder at longer wavelengths, when compared to its spectrum in organic solvents. nih.gov Computational modeling suggests that this change cannot be explained by a simple solvent effect alone and is likely due to the formation of π-stacked aggregates. nih.gov The aggregation of the molecules leads to changes in the electronic structure that are reflected in the UV-Vis spectrum, including both hypsochromic and bathochromic shifts depending on the specific electronic transitions within the aggregate. nih.gov

The following interactive table presents a comparison of calculated UV-Vis absorption maxima for the this compound monomer and aggregates in water, highlighting the spectral shifts upon aggregation. nih.gov

| Species | Medium | Calculated λmax (nm) |

| Monomer | Water | 324, 326 |

| Dimer | Water | 309, 314, 324, 326, 334, 336, 338 |

| Trimer | Water | 308, 309, 319, 321, 325, 331, 336, 338, 340 |

| Tetramer | Water | 306, 309, 310, 322, 325, 331, 338, 340, 350 |

This table is derived from theoretical calculations and demonstrates the predicted changes in the absorption spectrum of this compound as it forms larger aggregates in an aqueous environment.

Studies on Triazine-Core Polymeric Structures

The 1,3,5-triazine ring is a versatile building block in polymer chemistry due to its thermal stability and the ability to be functionalized at three positions. This allows for the creation of cross-linked polymers and star-shaped molecules. While triazine-based polymers are an active area of research, specific studies detailing the synthesis and characterization of polymeric structures derived directly from the polymerization of this compound as a monomer are not extensively reported in the scientific literature. The primary application of this compound in the context of polymers appears to be as a UV absorber additive to protect the polymer matrix from degradation, rather than as a repeating unit within the polymer backbone. everlight-uva.comuvabsorber.com

Design and Synthesis of C3-Symmetric Polymers

The construction of C3-symmetric polymers based on a this compound core leverages a variety of synthetic methodologies to create star-shaped and network polymers with tailored properties. rsc.org The inherent C3-symmetry of the this compound unit is a foundational element in the design of these materials, which have applications in optoelectronics and as porous organic frameworks. rsc.orgnih.gov

Key synthetic strategies for incorporating the this compound core into polymeric structures include:

Cyclotrimerization Reactions: This is a fundamental approach to forming the 1,3,5-triazine ring itself. Aromatic nitriles can undergo cyclotrimerization to yield the core structure, which can then be further functionalized and polymerized. ias.ac.inresearchgate.net For instance, the cyclotrimerization of 4-bromobenzonitrile (B114466) produces 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (B1294791), a key precursor for further elaboration via cross-coupling reactions. ias.ac.in

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are instrumental in extending the molecular framework from a pre-formed triazine core. rsc.orgias.ac.in These reactions allow for the attachment of various aryl groups, leading to the formation of extended π-conjugated systems. ias.ac.in For example, 2,4,6-tris(4-bromophenyl)-1,3,5-triazine can be coupled with arylboronic acids to synthesize biphenyl-based triazine derivatives. ias.ac.in

Etherification and Condensation Reactions: C3-symmetric polymers can also be prepared through the reaction of functionalized triazine cores with other monomers. For example, 1,3,5-tris-(4-hydroxyphenyl)triazine can undergo etherification with acetamide (B32628) derivatives to form polymers with acetamide linkers. researchgate.netresearchgate.net Similarly, polycondensation of 2,4,6-tris(4-aminophenyl)-1,3,5-triazine with dianhydrides yields polyimides with high thermal stability. rsc.orgnih.gov

Oxidative Coupling Polymerization: This method utilizes an oxidizing agent, such as FeCl₃, to polymerize aromatic rings. nih.gov This technique has been employed to synthesize conjugated organic frameworks from triazine-based building blocks, resulting in materials with high surface areas. rsc.orgnih.gov

The table below summarizes various synthetic routes employed in the creation of C3-symmetric polymers featuring a triazine core.

| Synthetic Strategy | Precursors | Resulting Polymer Type | Key Features |

| Cyclotrimerization followed by Suzuki-Miyaura Coupling | 4-bromobenzonitrile, Arylboronic acids | Star-shaped conjugated molecules | Precise control over peripheral functional groups. ias.ac.in |

| Etherification | 1,3,5-tris-(4-hydroxyphenyl)triazine, Acetamide derivatives | Polymers with acetamide linkers | Introduction of flexible linkages. researchgate.netresearchgate.net |

| Polycondensation | 2,4,6-tris(4-aminophenyl)-1,3,5-triazine, Dianhydrides | Polyimides | High thermal and chemical stability. rsc.orgnih.gov |

| Oxidative Coupling Polymerization | 2,4,6-tris-aromatic-1,3,5-triazine | Conjugated organic frameworks | High porosity and surface area. nih.gov |

Theoretical Examination of Nonplanar π-Systems in Polymers

The incorporation of the this compound unit into polymers results in nonplanar π-conjugated systems, a feature that significantly influences their electronic and physical properties. acs.orgnih.gov Theoretical and computational studies, primarily using density functional theory (DFT), have been crucial in understanding the structure and behavior of these complex architectures. rsc.orgrsc.org

In contrast to planar π-systems, the steric hindrance between the biphenyl groups in this compound forces a propeller-like, nonplanar conformation. rsc.org This nonplanar geometry is not a detriment; in fact, it can be advantageous in preventing strong intermolecular π-π stacking, which can lead to aggregation-caused quenching in optoelectronic devices. nih.gov

Computational investigations into drum-shaped polymers composed of (1,3,5-triazine)₂ₙ units reveal that the triazine cores are warped into nonplanar, convex/concave π-systems due to steric repulsion and bond tension between adjacent units. acs.org Analysis of the bonding properties in these systems shows a transformation from a planar to a warped π-system. nih.gov This distortion is characterized by the lengthening of certain carbon-carbon bonds connecting the triazine units, deviating from typical C-C single bond lengths. acs.org

Key findings from theoretical examinations include:

Warped Monomer Units: The 1,3,5-triazine cores within the polymer structure are transformed into non-regular hexagons with varying bond lengths. acs.org

Influence on Electronic Properties: The nonplanar structure can be tuned to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the material. rsc.org

Potential for Novel Properties: The unique nonplanar heterocyclic aromatic configuration is a key determinant of the physical and chemical properties of these polymers, opening avenues for the exploration of novel azacyclic compounds. nih.gov

The following table presents a summary of theoretical findings on nonplanar π-systems in triazine-based polymers.

| Parameter | Observation | Implication |

| Molecular Geometry | Nonplanar, propeller-like or warped conformation. acs.orgrsc.org | Reduced intermolecular aggregation, potential for high triplet energy materials. rsc.orgnih.gov |

| Bond Lengths | Lengthening of C-C bonds connecting triazine units. acs.org | Indication of significant bond tension and steric strain. acs.org |

| Electronic Structure | Tunable HOMO and LUMO energy levels. rsc.org | Ability to design materials with specific electronic properties for optoelectronic applications. rsc.org |

Photochemistry and Photophysical Mechanisms

Ultraviolet Radiation Absorption Mechanisms

The primary function of Tris-biphenyl triazine as a UV filter is its capacity to absorb UV radiation across the UVB (280-320 nm) and UVA2 (320-340 nm) ranges. wikipedia.orgaltmeyers.org The absorption spectrum shows a strong band with a maximum absorption (λmax) at approximately 310 nm. researchgate.netresearchgate.net The molar absorptivity has been measured at 57,000 L mol⁻¹ cm⁻¹, a value comparable to other triazine-based sunscreens. researchgate.netresearchgate.net

The potent UV-absorbing capability of this compound originates from its molecular structure, which features an extensive π-conjugated system. This system is composed of a central, electron-deficient 1,3,5-triazine (B166579) ring connected to three electron-rich biphenyl (B1667301) groups. This arrangement facilitates the delocalization of electrons across the molecule, which is fundamental to its strong absorption of UV radiation.

Upon exposure to UV radiation, the energy of an absorbed photon promotes electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). altmeyers.org In this compound, these electronic transitions are primarily π → π* transitions within the aromatic system. The specific absorption maxima and the intensity of these transitions are influenced by the molecular environment. Time-dependent density functional theory (TD-DFT) calculations have been used to model these electronic transitions in various media. nih.gov

| System | Medium | Calculated λmax (nm) | Oscillator Strength (f) | Transition |

|---|---|---|---|---|

| Monomer | Gas Phase | 312, 316 | 1.2683 | S₀ → Sₙ |

| Monomer | Dioxane | 314, 316, 320 | 1.2390 | S₀ → Sₙ |

| Monomer | Ethanol (B145695) | 315, 322, 323 | 1.2450 | S₀ → Sₙ |

| Monomer | Water | 324, 326 | 1.2290 | S₀ → Sₙ |

A crucial characteristic of an effective UV filter is its ability to safely dissipate the absorbed energy from its electronically excited state without undergoing chemical alteration. This compound excels in this regard, primarily through non-radiative deactivation pathways. After the molecule absorbs a UV photon and enters an excited state, it must return to its ground state. This process occurs within picoseconds and involves the release of the absorbed energy primarily as thermal energy. altmeyers.orgtga.gov.au

Theoretical studies using TD-DFT have explored the deactivation pathways of the electronically excited molecule. nih.gov These investigations provide insight into how the molecule efficiently dissipates energy, a key factor in its high photostability. The cycle of excitation, electronic deactivation, and equilibration of its vibrational energies is exceptionally rapid, preventing the excited molecule from participating in potentially degrading chemical reactions. tga.gov.au

Excited State Dynamics and Relaxation Processes

The defining characteristic of this compound as a UV absorber is its exceptional photostability, which is intrinsically linked to the efficient deactivation pathways of its electronically excited states nih.gov. Theoretical studies utilizing Time-Dependent Density Functional Theory (TD-DFT) have provided significant insights into the mechanisms by which the molecule dissipates absorbed UV energy.

Upon excitation, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule has several potential relaxation pathways. Computational models suggest that a key deactivation channel involves intersystem crossing (ISC) to a triplet excited state (T₁). The calculated energy of this T₁ state is relatively low, approximately 2.7 eV. Due to this low energy level, the final deactivation from the T₁ state is predicted to occur predominantly through non-radiative vibrational relaxation, dissipating the energy as heat. This efficient internal conversion process is a major reason for the compound's stability, as it provides a rapid and safe route back to the ground state without undergoing photochemical reactions researchgate.net.

Fluorescence and Phosphorescence Spectroscopy

Direct experimental data on the fluorescence and phosphorescence spectra of this compound are not extensively detailed in publicly available literature. However, computational studies provide a theoretical framework for its likely emissive properties.

Fluorescence: Fluorescence is the radiative decay from the lowest excited singlet state (S₁) to the ground state (S₀). While the molecule absorbs strongly in the UV region, its primary function relies on non-radiative decay pathways to dissipate energy. The efficiency of these non-radiative processes, such as internal conversion and intersystem crossing, suggests that the fluorescence quantum yield is likely to be very low.

Phosphorescence: Phosphorescence is the radiative decay from the lowest triplet state (T₁) to the ground state (S₀). As established by TD-DFT calculations, the T₁ state of this compound is low in energy. This low energy level makes the radiative transition back to the ground state (phosphorescence) less probable than non-radiative deactivation through vibrational relaxation to the ground state. Therefore, significant phosphorescence is not expected to be a major deactivation channel for this molecule researchgate.net.

Time-Resolved Spectroscopic Techniques for Photorelaxation

While time-resolved spectroscopic techniques such as femtosecond transient absorption spectroscopy are powerful tools for directly observing the ultrafast dynamics of excited states, specific studies applying these methods to this compound are not widely reported in the literature. Such techniques would be invaluable for experimentally verifying the computationally predicted pathways and determining the precise timescales of processes like internal conversion and intersystem crossing. For similar multi-branched 1,3,5-triazine derivatives, these methods have been used to determine that the formation and evolution of intramolecular charge transfer states occur on the picosecond and several hundred-picosecond timescales researchgate.net. This indicates that the relaxation dynamics in the this compound system are expected to be extremely rapid, consistent with its high photostability.

Aggregation Effects on Photophysical Properties

This compound is largely insoluble in water and is often prepared as aqueous dispersions of nanoparticles for use in cosmetic formulations researchgate.netnih.gov. In such dispersions, the molecules are prone to aggregation, which significantly influences their photophysical properties compared to the isolated monomeric state observed in dilute organic solvents. Computational studies have found that the molecules can form stable and energetically favorable π-stacked aggregates researchgate.netnih.gov.

Influence of π-Stacked Aggregates on UV-Vis Spectra

The formation of aggregates has a distinct and observable effect on the UV-Vis absorption spectrum of this compound. When dispersed in water as nanoparticles, the spectrum exhibits noticeable changes compared to when it is dissolved in an organic solvent like dioxane or ethanol. Specifically, the main absorption band shows a slight hypsochromic (blue) shift. More significantly, an additional shoulder appears at longer wavelengths researchgate.netnih.gov.

DFT calculations have successfully reproduced these experimental observations, confirming that the spectral changes are a direct result of the formation of π-stacked aggregates. The calculations show how the electronic transitions are modified as the number of molecules in the aggregate increases from a monomer to a dimer, trimer, and larger complexes. This agreement between experimental and calculated spectra provides strong evidence that aggregation is the primary cause of the observed spectral shape in aqueous dispersions researchgate.net.

The following table presents the calculated absorption maxima (λmax) and oscillator strengths (f) for the main electronic transitions of this compound as a monomer in different media and as aggregates in water, based on TD-DFT calculations researchgate.net.

| State | Medium | Calculated λmax (nm) | Calculated Oscillator Strength (f) | Main Transition |

| Monomer | Gas Phase | 312, 316 | 1.2683 | S₀ → Sₓ |

| Monomer | Dioxane | 314, 316, 320 | 1.2390 | S₀ → Sₓ |

| Monomer | Ethanol | 315, 322, 323 | 1.2450 | S₀ → Sₓ |

| Monomer | Water | 324, 326 | 1.2290 | S₀ → Sₓ |

| Dimer | Water | 309, 314, 324 | 0.4358 | S₀ → Sₓ |

| Trimer | Water | 308, 309, 321 | 0.2446 | S₀ → Sₓ |

| Tetramer | Water | 306, 309, 325 | 0.2355 | S₀ → Sₓ |

| Pentamer | Water | 307 | 0.4356 | S₀ → Sₓ |

Table 1: Calculated UV-Vis absorption data for this compound (TBPT) monomer and aggregates.

Photochemical Interaction with Other Chemical Species

An ideal UV filter should not only be photostable but also photochemically inert towards other molecules in a formulation and on the skin. Studies have shown that this compound is not a phototoxic or photosensitising agent, indicating it does not readily induce photochemical reactions that lead to skin irritation or sensitization upon UV exposure tga.gov.au.

Its interaction with other UV filters has also been investigated. For instance, in formulations containing the UVA filter avobenzone (butyl methoxydibenzoylmethane, BMDBM), which is known for its susceptibility to photodegradation, this compound was found to remain highly photostable. This is in contrast to other UV filters like Phenylbenzimidazole Sulfonic Acid (PBSA), which shows increased photodegradation when combined with BMDBM sofw.com. This lack of negative photochemical interaction underscores its suitability for use in complex sunscreen formulations. While it is known to be highly stable, it has been noted that it can react with free radicals that are themselves produced within a formulation under UV irradiation sofw.com.

Photosensitization and Quenching Studies

Photosensitization is a process where a molecule that has absorbed light energy transfers that energy to another molecule, thereby inducing a chemical reaction in the second molecule. While this compound is primarily designed to safely dissipate UV energy, the potential for it to act as a photosensitizer is a critical area of study. However, research indicates that it exhibits high photostability, meaning it does not readily degrade or break down under UV exposure. beautydecoded.comsmolecule.comnih.gov This stability is a key attribute, as it suggests a low propensity for engaging in unwanted photosensitization reactions that could produce harmful byproducts.

Fluorescence quenching studies are instrumental in understanding the deactivation pathways of excited molecules. Fluorescence is one of the ways an excited molecule can return to its ground state by emitting light. A quenching process is any interaction that reduces this fluorescence. For UV filters, efficient non-radiative deactivation pathways (dissipating energy as heat rather than light) are desirable. Studies on similar triazine-based compounds often investigate how their fluorescence is quenched by their molecular structure and environment. In the case of this compound, its design facilitates rapid internal conversion and vibrational relaxation, which are non-radiative pathways that efficiently convert the absorbed UV energy into heat. This minimizes the lifetime of the excited state and reduces the likelihood of fluorescence or phosphorescence, as well as photochemical reactions.

| Photophysical Process | Description | Significance for this compound |

| UV Absorption | The molecule absorbs photons in the UVA2 and UVB range. | Primary function as a UV filter. wikipedia.orgincidecoder.com |

| Excited State Deactivation | The molecule dissipates the absorbed energy to return to its ground state. | Primarily through non-radiative pathways (heat dissipation). smolecule.com |

| Photosensitization | Potential transfer of energy to other molecules. | High photostability suggests a low likelihood of this occurring. smolecule.comnih.gov |

| Fluorescence Quenching | Reduction of light emission from the excited state. | Efficient internal quenching mechanisms contribute to its stability. |

Free Radical Generation under Ultraviolet Exposure

A significant concern with many organic UV filters is their potential to generate free radicals when exposed to UV radiation. These highly reactive species can cause oxidative stress and damage to biological molecules. However, this compound has been specifically engineered for high photostability to minimize this risk. smolecule.comnih.gov

Studies have shown that this compound generates fewer free radicals compared to some other UV filters, which enhances its favorable profile in cosmetic applications. smolecule.com Its mechanism of action, which involves absorbing UV radiation and converting it into less harmful heat, is highly efficient. skya.ae This efficient dissipation of energy reduces the chance of the molecule itself breaking down (photodegradation) to form radical species. The stability of the triazine core and the biphenyl substituents under UV irradiation is a key factor in its low potential for free radical generation. smolecule.com

Electron Spin Resonance (ESR) spectroscopy is a common technique used to detect and quantify free radical production. In studies evaluating the photochemical behavior of UV filters, this method can be employed to measure the relative amount of free radicals generated by a compound upon UV irradiation. Research on this compound highlights its stability, with one study noting that it reacts with free radicals produced in a formulation under UV irradiation, indicating it may even have a role in scavenging radicals rather than producing them. sofw.com

| Parameter | Finding | Experimental Technique Implication |

| Photostability | High; does not significantly degrade under UV exposure. smolecule.comnih.gov | HPLC analysis before and after UV irradiation would show minimal loss of the parent compound. sofw.com |

| Free Radical Generation | Lower compared to other UV filters. smolecule.com | Electron Spin Resonance (ESR) spectroscopy would detect a weak signal for radical formation. sofw.com |

| Deactivation Pathway | Efficiently dissipates UV energy as heat. smolecule.comskya.ae | Time-resolved spectroscopy could be used to study the short lifetime of the excited state. |

Advanced Material Science Applications

Optoelectronic Devices and Light-Emitting Materials

The distinct electronic characteristics of Tris-biphenyl triazine and its derivatives have positioned them as key materials in the fabrication of advanced optoelectronic devices. The electron-deficient nature of the triazine ring facilitates efficient electron transport, a critical function in many light-emitting technologies.

This compound derivatives are recognized for their efficacy as electron transport materials (ETMs). The triazine core acts as a strong electron-accepting unit, which is beneficial for electron transport. nih.gov This property is essential for balancing charge injection and transport within electronic devices, leading to improved performance and efficiency. For instance, the star-shaped 1,3,5-triazine (B166579) derivative, 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T), has demonstrated good electron mobility, exceeding 10⁻⁴ cm²V⁻¹s⁻¹. rsc.orgrsc.org The design of such molecules, often involving meta-linkages between the triazine core and the peripheral biphenyl (B1667301) groups, helps to maintain a high triplet energy, which is crucial for preventing energy loss in phosphorescent devices. rsc.orgrsc.org The development of novel triazine-based ETMs is an active area of research, with machine learning techniques being employed to screen for compounds with both high electron mobility and thermal stability, as indicated by a high glass transition temperature. researchgate.net

The excellent electron transport properties of this compound derivatives make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). In these devices, they can function as either the electron transport layer (ETL) or as a host material for the emissive layer. rsc.orgacs.org When used as a host material in green phosphorescent OLEDs, 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) has enabled the fabrication of highly efficient devices. rsc.orgrsc.org By balancing the charge recombination, OLEDs incorporating T2T as the host have achieved high external quantum efficiencies (ηext) and power efficiencies (ηp). rsc.orgrsc.org

The performance of OLEDs can be significantly influenced by the specific triazine derivative used. Research has shown that modifications to the peripheral aryl groups attached to the triazine core affect the material's morphological, thermal, and photophysical properties, as well as its electron mobility. rsc.orgrsc.org This tunability allows for the optimization of device performance. For example, in a device configuration using T2T as the host doped with a phosphorescent emitter, a high external quantum efficiency of 17.5% and a power efficiency of 59.0 lm W⁻¹ were achieved. rsc.orgrsc.org The continuous design and synthesis of new triazine-based materials are pivotal for advancing OLED technology, aiming for lower power consumption and longer operational lifetimes. researchgate.netmdpi.com

| Device Host | Emitter | ETL | Max. External Quantum Efficiency (ηext) | Max. Power Efficiency (ηp) |

| T2T | (PPy)₂Ir(acac) | TBPI | 17.5% | 59.0 lm W⁻¹ |

| T3T | (PPy)₂Ir(acac) | TBPI | 14.4% | 50.6 lm W⁻¹ |

| TST | (PPy)₂Ir(acac) | TBPI | 5.1% | 12.3 lm W⁻¹ |

| Data sourced from research on 1,3,5-triazine derivatives as host materials for green phosphorescent OLEDs. rsc.orgrsc.org |

Functional Polymers and Frameworks

The rigid and planar structure of the triazine core, combined with the versatile chemistry of its biphenyl substituents, makes this compound an attractive building block for the construction of novel functional polymers and porous frameworks. These materials exhibit high stability and tailored properties for various applications.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability. The triazine ring is a common building block in the synthesis of COFs, known as Covalent Triazine Frameworks (CTFs). acs.orgresearchgate.net These materials are valued for their high nitrogen content, chemical stability, and permanent porosity, making them suitable for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

While direct incorporation of the entire this compound molecule into a COF structure is not commonly detailed, the synthesis of biphenyl-based CTFs demonstrates the utility of combining these two moieties. researchgate.net In these structures, biphenyl units act as linkers between triazine nodes, creating a porous framework. The resulting "CTF-biphenyl" has been used as a filler material in mixed-matrix membranes for gas separation applications, such as CO₂/CH₄ separation. researchgate.net The incorporation of the biphenyl-triazine structure enhances the performance of the membranes by increasing permeability while maintaining selectivity. researchgate.net The synthesis of triazine-based COFs often involves the polycondensation of monomers containing triazine units or the trimerization of nitrile-containing monomers. acs.orgresearchgate.net

The triazine core is a versatile platform for synthesizing a variety of polymer composites. The reactivity of precursors like cyanuric chloride allows for the attachment of different functional groups, leading to polymers with diverse properties. mdpi.com For example, sym-2,4,6-trisubstituted-s-triazine derivatives have been synthesized and used as charring agents in combination with ammonium polyphosphate to create intumescent flame-retardant systems for polypropylene composites. mdpi.com The high nitrogen content and thermal stability of the triazine ring contribute to the formation of a protective char layer, enhancing the flame retardancy of the polymer. mdpi.com

Furthermore, triazine-based polymers have been developed for other specialized applications. Sequence-defined polymers with a triazine backbone have been created using the nucleophilic aromatic substitution chemistry of cyanuric chloride. nih.govresearchgate.net This approach allows for the precise control of the polymer sequence and the incorporation of diverse side chains, opening possibilities for new macromolecules with functions mimicking biological systems. nih.govresearchgate.net Triazine-based porous organic polymers have also been synthesized for use as separator coatings in lithium-sulfur batteries, where their electronegativity and porous nature help to mitigate issues related to polysulfide shuttling. rsc.org

Nanomaterial Engineering for Specific Functions

The engineering of this compound at the nanoscale has unlocked new functionalities and applications, particularly in the area of UV protection. By controlling the particle size and morphology, the properties of this compound can be finely tuned for specific purposes.

This compound is used in the form of nanoparticles as a highly efficient UV filter in sunscreen formulations. nih.govresearchgate.net When prepared as an aqueous dispersion of nanoparticles, this water-insoluble organic compound demonstrates strong and broad UV absorbance. researchgate.netnih.gov Specifically, it is considered a broad-spectrum UV absorber, effectively covering the UVA2 (320–340 nm) and UVB (280–320 nm) ranges. typology.com

The UV absorption spectrum of this compound nanoparticles in an aqueous dispersion shows a slight hypsochromic (blue) shift compared to its spectrum when dissolved in an organic solvent, along with the appearance of a shoulder at longer wavelengths. researchgate.netnih.gov Computational studies suggest that this change is due to the formation of stable, energetically favorable π-stacked aggregates of the molecules within the nanoparticles. nih.gov These nano-sized organic particles offer the advantage of high photostability and high sun protection factor (SPF) performance even at low concentrations. researchgate.net The use of this compound in its nano-form is regulated, with specific requirements for particle size and purity in cosmetic products in regions like the European Union. typology.comtypology.com

Fabrication and Characterization of this compound Nanoparticles

The fabrication of this compound (TBPT) nanoparticles primarily involves converting the water-insoluble organic compound into a stable aqueous dispersion. This process is crucial for its application in various formulations.

Fabrication Methods: A common laboratory method for producing nano-particulate aqueous dispersions of TBPT is through mechanical attrition, such as using a ball-mill. Commercially, these nanoparticles are available in the form of a colorless aqueous dispersion, with the concentration of this compound being as high as 60%. The resulting nanoparticles are essentially stable aggregates of the individual this compound molecules.

Characterization: The characterization of this compound nanoparticles is essential to ensure their efficacy and consistency. Key parameters include particle size, purity, and spectroscopic properties. For cosmetic use in regions like Europe and Australia, specific characteristics have been defined.

Physical and Regulatory Characteristics: A summary of the key physical and regulatory specifications for this compound nanoparticles is provided below.

| Parameter | Value / Specification | Source |

| Median Primary Particle Size | > 80 nm | |

| Purity | ≥ 98% | |

| Reported Median Particle Size | 110 ± 16 nm (with >40% of particles < 100 nm) | |

| Form | Aqueous Dispersion | |

| Appearance | Colorless |

This table is interactive. Users can sort and filter the data.

Spectroscopic Analysis: Ultraviolet-Visible (UV-Vis) spectroscopy is a critical tool for characterizing these nanoparticles. When dispersed in water, the UV spectrum of the nanoparticles exhibits distinct features compared to the spectrum of the compound dissolved as a monomer in an organic solvent like ethanol (B145695) or dioxane.

Key spectral observations include:

A slight hypsochromic shift (blue shift) of the primary absorption band.

The appearance of an additional shoulder at longer wavelengths.

These spectral changes are not attributable to solvent effects alone. Research, including Density Functional Theory (DFT) calculations, has shown that this compound molecules form stable and energetically favorable π-stacked aggregates. These aggregates are believed to be the primary reason for the observed changes in the UV-Vis absorbance spectrum of the aqueous nanoparticle dispersion.

Surface Modification and Functionalization of Nanoparticles